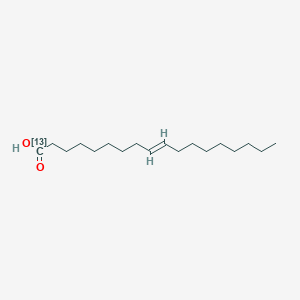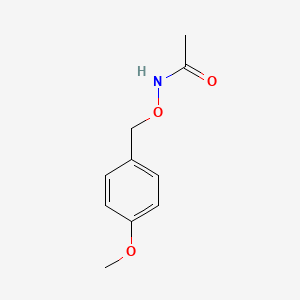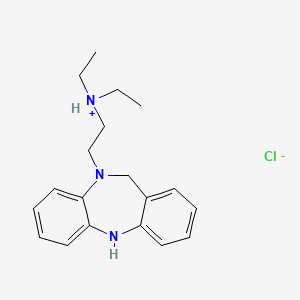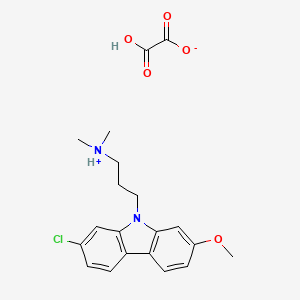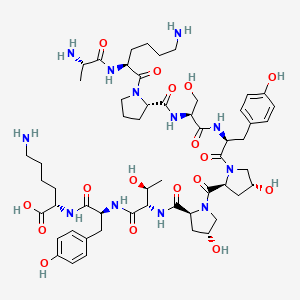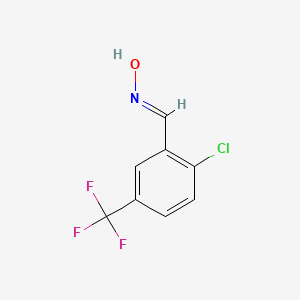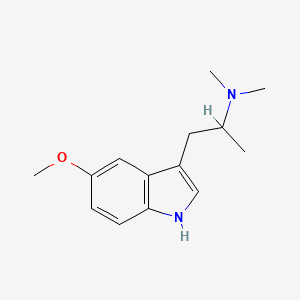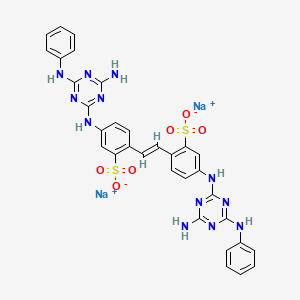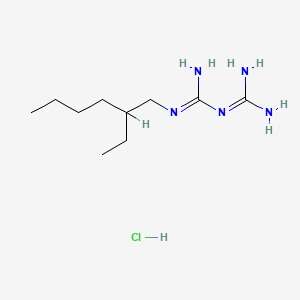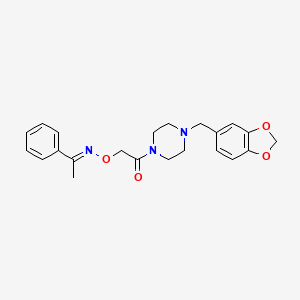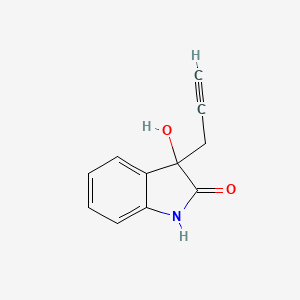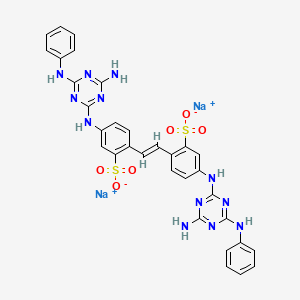
Fluorescent brightener 49, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fluorescent brightener 49, (E)- typically involves the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with various triazine derivatives. The process includes multiple steps of nucleophilic substitution and condensation reactions under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of fluorescent brightener 49, (E)- involves large-scale chemical reactions in reactors, followed by purification processes such as crystallization and filtration. The final product is often formulated into a powder or liquid form for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Fluorescent brightener 49, (E)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions are common, especially during the synthesis process.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like anilines and ethanolamine are employed in nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives and modified stilbene compounds .
Wissenschaftliche Forschungsanwendungen
Fluorescent brightener 49, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various analytical techniques.
Biology: Employed in staining techniques to visualize cellular structures under a microscope.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Widely used in the textile and paper industries to enhance the brightness and whiteness of products
Wirkmechanismus
The mechanism of action of fluorescent brightener 49, (E)- involves the absorption of ultraviolet light and the subsequent emission of blue light through fluorescence. This process enhances the visual brightness of materials by compensating for the yellowish hue that may be present. The molecular targets include the chromophores within the compound, which undergo electronic transitions upon light absorption .
Vergleich Mit ähnlichen Verbindungen
Fluorescent brightener 49, (E)- is compared with other similar compounds such as:
- 4,4’-bis(benzoxazolyl)-cis-stilbene
- 2,5-bis(benzoxazol-2-yl)thiophene
Uniqueness: Fluorescent brightener 49, (E)- is unique due to its specific triazine-stilbene structure, which provides high fluorescence intensity and stability. This makes
Eigenschaften
CAS-Nummer |
92629-80-6 |
|---|---|
Molekularformel |
C32H26N12Na2O6S2 |
Molekulargewicht |
784.7 g/mol |
IUPAC-Name |
disodium;5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C32H28N12O6S2.2Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;; |
InChI-Schlüssel |
XTYKHCPNKDNILW-YHPRVSEPSA-L |
Isomerische SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


